molecular formula C7H11NO2 B13543334 1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one

1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one

Cat. No.: B13543334
M. Wt: 141.17 g/mol
InChI Key: NOQFORYIJMDHAL-UHFFFAOYSA-N
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Description

1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one, also known by its IUPAC name, is a cyclic ketone with the molecular formula C7H11NO2. Let’s break down its structure:

    Core Structure: The compound features a bicyclic system composed of a six-membered oxygen-containing ring fused to a seven-membered nitrogen-containing ring. The oxygen atom bridges the two rings, resulting in a unique and compact arrangement.

Preparation Methods

Synthetic Routes::

    Reduction of Spirocyclic Oxetanyl Nitriles:

Industrial Production::
  • While specific industrial methods are not widely documented, research labs and chemical suppliers synthesize this compound for scientific purposes.

Chemical Reactions Analysis

1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one participates in various reactions:

    Oxidation: It can undergo oxidation reactions, potentially leading to the formation of functionalized derivatives.

    Reduction: Reduction processes may yield saturated analogs.

    Substitution: The ketone group allows for nucleophilic substitution reactions.

    Common Reagents: Reagents like hydrogen peroxide (for oxidation) and reducing agents (for reduction) are relevant.

    Major Products: These reactions can yield diverse products, including substituted ketones and amines.

Scientific Research Applications

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets or pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its bridged bicyclic structure sets it apart from other ketones and amines.

    Similar Compounds: While no direct analogs exist, related compounds include morpholine and other bridged bicyclic systems.

Biological Activity

1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one, with the CAS number 2253136-41-1, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. The compound's molecular formula is C7H11NO2, and it has a molar mass of 141.17 g/mol . This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and play a significant role in cognitive functions. Compounds that target nAChRs have been studied for their potential therapeutic effects on cognitive deficits associated with various neurological disorders, including schizophrenia and Alzheimer's disease .

Pharmacological Properties

Key Properties:

  • Oral Bioavailability: The compound exhibits high oral bioavailability, which is advantageous for therapeutic applications.
  • CNS Penetration: It has demonstrated rapid penetration into the central nervous system (CNS), making it a candidate for treating CNS-related disorders .

Table 1: Summary of Pharmacological Properties

PropertyValue
Molecular FormulaC7H11NO2
Molar Mass141.17 g/mol
LogP-0.47 (Predicted)
CNS PenetrationRapid
Oral BioavailabilityHigh

Case Studies and Research Findings

Several studies have explored the efficacy of compounds similar to this compound in preclinical models:

  • Cognitive Deficits in Schizophrenia:
    • A study investigated the effects of nAChR agonists on cognitive performance in animal models mimicking schizophrenia symptoms. Results indicated that compounds targeting nAChRs improved auditory sensory gating and enhanced performance in novel object recognition tasks .
  • Neuroprotective Effects:
    • Research has suggested that compounds with similar structural frameworks may exhibit neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells.

Comparative Analysis

To better understand the potential of this compound, it is essential to compare its properties with other known nAChR agonists.

Table 2: Comparison of Selected nAChR Agonists

Compound NameOral BioavailabilityCNS PenetrationMechanism of Action
This compoundHighRapidnAChR Agonist
N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl furo[2,3-c]pyridineModerateModeratenAChR Agonist

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

1-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)ethanone

InChI

InChI=1S/C7H11NO2/c1-5(9)8-3-6-2-7(4-8)10-6/h6-7H,2-4H2,1H3

InChI Key

NOQFORYIJMDHAL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2CC(C1)O2

Origin of Product

United States

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